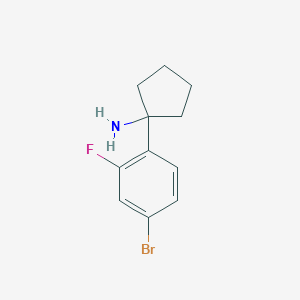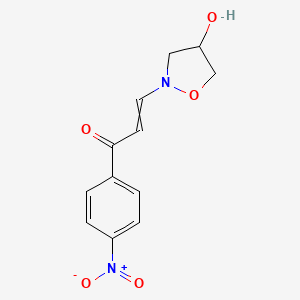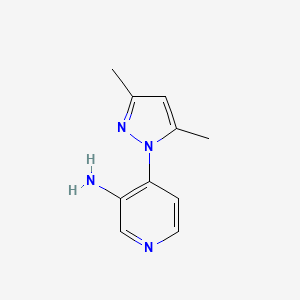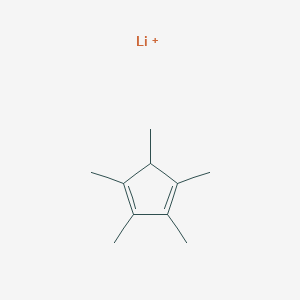
1-(4-Bromo-2-fluorophenyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-fluorophenyl)cyclopentanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentanamines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorophenyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
like other amines, it may interact with various molecular targets and pathways, potentially influencing biological processes through binding to receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-4-fluorophenyl)cyclopentanamine: Similar in structure but with different positional isomers.
1-(4-Bromo-2-chlorophenyl)cyclopentanamine: Another halogenated derivative with chlorine instead of fluorine.
Uniqueness
1-(4-Bromo-2-fluorophenyl)cyclopentanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C11H13BrFN |
|---|---|
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13BrFN/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
Clé InChI |
FYKQGPJKLYKGSV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=C(C=C(C=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)



![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)

![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)

![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
